![molecular formula C11H16O7 B032460 [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate CAS No. 19200-32-9](/img/structure/B32460.png)
[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate
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Description
[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate, also known as Dioxan-3-yl acetate, is an organic compound with a molecular formula of C9H14O5. It is a colorless, crystalline solid with a characteristic odor, and is soluble in water and organic solvents. Dioxan-3-yl acetate has been used in a variety of applications, ranging from synthetic organic chemistry to biochemistry. In particular, its ability to form stable complexes with a variety of molecules makes it a useful reagent in the synthesis of complex molecules.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of pharmacologically active molecules. For example, it can be used to create analogs of natural products that exhibit analgesic and antibacterial properties. These analogs can be further studied for their potential as therapeutic agents in treating diseases like malaria , inflammation , rheumatism , muscle spasms , and diabetes .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for complex molecules. It’s involved in reactions like the Nagao–Fujita acetate aldol reaction and the Braun acetate aldol reaction , which are crucial for constructing stereocenters in natural product synthesis .
properties
IUPAC Name |
[(3S,5R)-4,5-diacetyloxyoxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMMESQJOZVCAX-ZACCUICWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC[C@@H](C1OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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